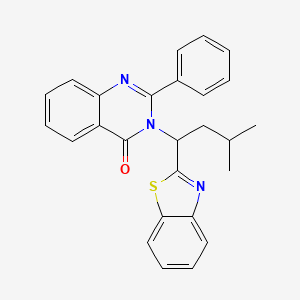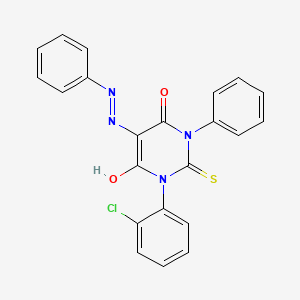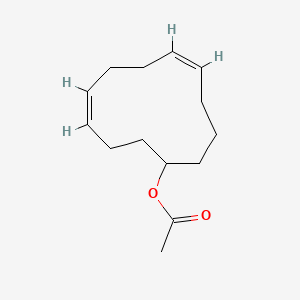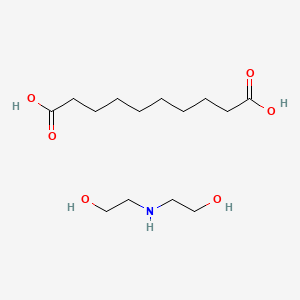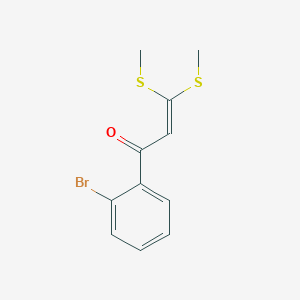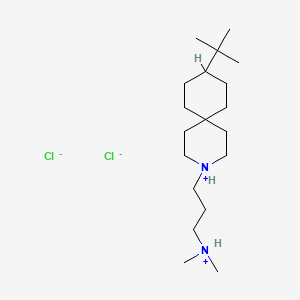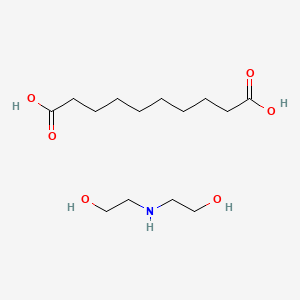
Einecs 282-256-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 282-256-5, also known as Sebacic acid 2,2’-iminodiethanol complex, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sebacic acid 2,2’-iminodiethanol complex involves the reaction of sebacic acid with 2,2’-iminodiethanol. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of Sebacic acid 2,2’-iminodiethanol complex is scaled up using large reactors. The process involves the careful monitoring of reaction parameters to achieve high yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sebacic acid 2,2’-iminodiethanol complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The complex can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving Sebacic acid 2,2’-iminodiethanol complex typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Sebacic acid 2,2’-iminodiethanol complex has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The complex is explored for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: Sebacic acid 2,2’-iminodiethanol complex is utilized in industrial processes, such as the production of polymers and other chemical products.
Mécanisme D'action
The mechanism of action of Sebacic acid 2,2’-iminodiethanol complex involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Sebacic acid 2,2’-iminodiethanol complex include:
Sebacic acid: A dicarboxylic acid used in the production of polymers and other chemical products.
2,2’-Iminodiethanol: A diol used in various chemical synthesis processes.
Uniqueness
Sebacic acid 2,2’-iminodiethanol complex is unique due to its specific combination of sebacic acid and 2,2’-iminodiethanol. This combination imparts distinct properties to the compound, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
94200-21-2 |
|---|---|
Formule moléculaire |
C14H29NO6 |
Poids moléculaire |
307.38 g/mol |
Nom IUPAC |
decanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H18O4.C4H11NO2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6-3-1-5-2-4-7/h1-8H2,(H,11,12)(H,13,14);5-7H,1-4H2 |
Clé InChI |
MXBMZMIQYRQONB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)NCCO |
Numéros CAS associés |
81189-11-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
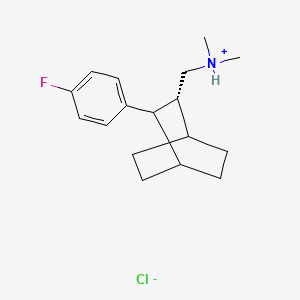
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
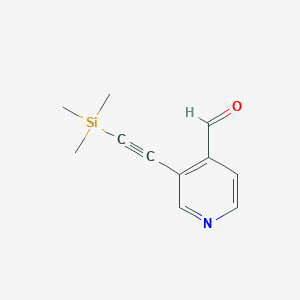
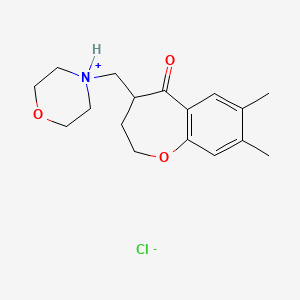
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
